3,3-Dicyclopropylpropan-1-amine molecular weight and formula
3,3-Dicyclopropylpropan-1-amine molecular weight and formula
An In-Depth Technical Guide to 3,3-Dicyclopropylpropan-1-amine
Executive Summary
3,3-Dicyclopropylpropan-1-amine is a primary amine featuring a unique gem-dicyclopropyl motif. This structural feature, where two strained cyclopropane rings are attached to the same carbon atom, imparts significant and desirable characteristics for applications in medicinal chemistry and materials science. The cyclopropyl group is a well-established bioisostere for phenyl rings and other functional groups, often improving metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway with detailed protocols, and an exploration of the potential applications of 3,3-Dicyclopropylpropan-1-amine for researchers in drug discovery and chemical synthesis.
Chemical Identity and Physicochemical Properties
The core identity of 3,3-Dicyclopropylpropan-1-amine is defined by its molecular structure, which dictates its physical and chemical behavior. The presence of two highly strained three-membered rings is the dominant feature, influencing its reactivity and conformational profile.
| Property | Value | Source |
| IUPAC Name | 3,3-Dicyclopropylpropan-1-amine | N/A |
| CAS Number | 1249856-01-6 | [1] |
| Molecular Formula | C₉H₁₇N | [1] |
| Molecular Weight | 139.24 g/mol | [1] |
| SMILES | NCCC(C1CC1)C2CC2 | [1] |
| MDL Number | MFCD16083219 | [1] |
Proposed Synthesis and Mechanistic Rationale
Synthetic Workflow Overview
The logical flow from the starting material to the final product is designed for efficiency and high yield, utilizing well-understood and reliable chemical transformations.
Caption: Proposed two-step synthetic pathway for 3,3-Dicyclopropylpropan-1-amine.
Mechanistic Considerations
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Step 1: Knoevenagel Condensation: This reaction is a cornerstone of carbon-carbon bond formation. Dicyclopropyl ketone acts as the carbonyl component. Cyanoacetic acid provides the active methylene group, which is deprotonated by a base (e.g., piperidine) to form a nucleophilic enolate. This enolate attacks the carbonyl carbon of the ketone. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate. The choice of cyanoacetic acid is strategic; the nitrile group is a robust synthon for a primary amine.
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Step 2: Reduction: The intermediate possesses two reducible functional groups: a carbon-carbon double bond and a nitrile. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is ideal for this transformation as it will reduce both moieties simultaneously to an alkane and a primary amine, respectively. Alternatively, catalytic hydrogenation under pressure with a catalyst like Raney Nickel could achieve the same outcome. This tandem reduction is highly efficient, accomplishing two key transformations in a single step.
Potential Applications and Field Insights
While specific applications for this molecule are not yet documented, the structural motifs present suggest significant potential, particularly in drug development. The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry.[2][3]
Role in Drug Discovery
The introduction of cyclopropyl groups into drug candidates is a widely used strategy to enhance pharmacological properties. These groups are known to:
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Increase Metabolic Stability: The strained C-C bonds are more resistant to enzymatic degradation (e.g., by Cytochrome P450 enzymes) compared to alkyl chains.
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Improve Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to a biological target.[3]
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Modulate Physicochemical Properties: It can fine-tune lipophilicity (LogP) and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.
Given these benefits, 3,3-Dicyclopropylpropan-1-amine serves as a valuable building block for synthesizing novel therapeutics.
Caption: Application map for cyclopropylamine-containing scaffolds in R&D.
Agrochemicals
The cyclopropylamine framework is also integral to the design of modern pesticides and herbicides.[3][4] Its inclusion can lead to compounds with higher efficacy and better environmental profiles. The title compound is therefore a promising starting material for the synthesis of next-generation crop protection agents.
Exemplary Experimental Protocol: Synthesis
This section provides a detailed, self-validating protocol for the proposed synthesis of 3,3-Dicyclopropylpropan-1-amine.
Step 1: Synthesis of 3,3-Dicyclopropylacrylonitrile
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Reagent Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dicyclopropyl ketone (55.0 g, 0.5 mol), cyanoacetic acid (42.5 g, 0.5 mol), and ammonium acetate (7.7 g, 0.1 mol) in 250 mL of toluene.
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Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is evolved.
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Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the dicyclopropyl ketone spot (visualized with a KMnO₄ stain) indicates reaction completion.
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Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 3,3-dicyclopropylacrylonitrile as a clear liquid.
Step 2: Synthesis of 3,3-Dicyclopropylpropan-1-amine
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Reagent Setup: In a 1 L three-neck flask under an inert atmosphere (Argon or Nitrogen), carefully add Lithium Aluminum Hydride (LiAlH₄) (28.5 g, 0.75 mol) to 300 mL of anhydrous diethyl ether or THF. Cool the suspension to 0 °C using an ice bath.
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Addition: Dissolve the 3,3-dicyclopropylacrylonitrile (33.3 g, 0.25 mol) from the previous step in 100 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat to a gentle reflux for 4 hours to ensure complete reduction.
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Monitoring: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
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Quenching (Fieser workup): Cool the reaction back down to 0 °C. Cautiously and sequentially add the following dropwise:
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28.5 mL of water
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28.5 mL of 15% aqueous NaOH
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85.5 mL of water A granular precipitate should form, which is easily filtered.
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Isolation: Filter the solid salts and wash them thoroughly with diethyl ether. Combine the filtrate and washes.
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to afford 3,3-Dicyclopropylpropan-1-amine.
Conclusion
3,3-Dicyclopropylpropan-1-amine is a structurally intriguing molecule with significant, albeit underexplored, potential as a building block in pharmaceutical and agrochemical research. Its unique gem-dicyclopropyl group offers a powerful tool for chemists to introduce desirable properties such as metabolic stability and conformational rigidity into target molecules. The synthetic route proposed herein is robust and scalable, providing a clear path for researchers to access this valuable compound for further investigation and application development.
References
- BLD Pharm. (n.d.). 1249856-01-6|3,3-Dicyclopropylpropan-1-amine.
- PubChem. (n.d.). N-(dicyclopropylmethyl)-3,3-diethoxypropan-1-amine. National Center for Biotechnology Information.
- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
- (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem.
- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
